molecular formula C14H31NO4 B14470309 Diethanolamine, neodecanoate salt CAS No. 68299-00-3

Diethanolamine, neodecanoate salt

Cat. No.: B14470309
CAS No.: 68299-00-3
M. Wt: 277.40 g/mol
InChI Key: MVOAHMNADIOCQC-UHFFFAOYSA-N
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Description

Diethanolamine, neodecanoate salt is a chemical compound formed by the reaction of diethanolamine with neodecanoic acid. Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂, and neodecanoic acid is a branched-chain carboxylic acid. The resulting salt is used in various industrial applications due to its surfactant properties and ability to form stable emulsions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethanolamine, neodecanoate salt is typically synthesized by reacting diethanolamine with neodecanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants. The general reaction can be represented as follows:

[ \text{HN(CH}_2\text{CH}_2\text{OH)}_2 + \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{HN(CH}_2\text{CH}_2\text{OH)}_2\text{C}9\text{H}{19}\text{COO} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where diethanolamine and neodecanoic acid are mixed in stoichiometric ratios. The reaction mixture is heated to a specific temperature, usually around 150°C, and maintained for several hours to ensure complete reaction. The product is then purified through distillation or crystallization to obtain the desired salt in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethanolamine, neodecanoate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the salt back to its parent amine and acid.

    Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Amides, carboxylic acids.

    Reduction: Diethanolamine, neodecanoic acid.

    Substitution: Alkylated or acylated derivatives of diethanolamine.

Scientific Research Applications

Diethanolamine, neodecanoate salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, personal care products, and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of diethanolamine, neodecanoate salt involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups in diethanolamine can form hydrogen bonds with other molecules, while the hydrophobic tail of neodecanoic acid can interact with lipid membranes and hydrophobic regions of proteins. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine, neodecanoate salt: Similar in structure but contains an additional hydroxyl group.

    Methyl diethanolamine, neodecanoate salt: Contains a methyl group instead of a hydrogen atom on the nitrogen.

    Diisopropanolamine, neodecanoate salt: Contains isopropyl groups instead of ethyl groups.

Uniqueness

This compound is unique due to its balanced hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifying agent. Its ability to form stable emulsions and interact with a wide range of molecular targets sets it apart from other similar compounds.

Properties

CAS No.

68299-00-3

Molecular Formula

C14H31NO4

Molecular Weight

277.40 g/mol

IUPAC Name

2,2-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C10H20O2.C4H11NO2/c1-4-5-6-7-8-10(2,3)9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2

InChI Key

MVOAHMNADIOCQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C(=O)O.C(CO)NCCO

Origin of Product

United States

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